![molecular formula C10H12N2O3S B1372329 N-cyclopropyl-3-sulfamoylbenzamide CAS No. 1094453-15-2](/img/structure/B1372329.png)
N-cyclopropyl-3-sulfamoylbenzamide
Overview
Description
N-cyclopropyl-3-sulfamoylbenzamide is a chemical compound with the CAS Number: 1094453-15-2 . It has a molecular weight of 240.28 . The IUPAC name for this compound is 3-(aminosulfonyl)-N-cyclopropylbenzamide .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-3-sulfamoylbenzamide is1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-cyclopropyl-3-sulfamoylbenzamide has a molecular weight of 240.28 .Scientific Research Applications
HBV Capsid Modulators
Sulfamoylbenzamides, including N-cyclopropyl-3-sulfamoylbenzamide, are being explored as Hepatitis B Virus (HBV) capsid modulators. These compounds have led to several human clinical phase 1 candidates .
Synthesis in Aqueous Medium
These compounds can be synthesized in an aqueous medium from chlorosulfonylbenzoic acid, which is a method used in various biological studies .
Biological Evaluation
Derivatives of sulfamoyl benzamide have been evaluated biologically for their potential therapeutic effects .
Mechanism of Action
Target of Action
N-cyclopropyl-3-sulfamoylbenzamide is a selective inhibitor for h-NTPDases . The h-NTPDases are a main family of ectonucleotidases . Among the eight discovered isoforms of the h-NTPDases, four isoforms, h-NTPDase1, -2, -3, and -8, are involved in various physiological and pathological functions, for instance thrombosis, diabetes, inflammation, and cancer .
Mode of Action
The compound interacts with its targets, the h-NTPDases, and inhibits their activity . The molecular docking studies of the potent inhibitors showed significant interactions with the amino acids of the respective h-NTPDase homology model proteins .
Biochemical Pathways
The inhibition of h-NTPDases by N-cyclopropyl-3-sulfamoylbenzamide affects the biochemical pathways associated with these enzymes . These enzymes play a crucial role in the regulation of extracellular nucleotide concentrations, which in turn influence various physiological and pathological functions .
Pharmacokinetics
The compound’s molecular weight is 24028 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the reduction of the activity of the h-NTPDases . For instance, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, a similar compound, was found to be the most potent inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM .
Action Environment
The synthesis of sulfamoyl-benzamides, including n-cyclopropyl-3-sulfamoylbenzamide, is performed in an aqueous medium , which might suggest that the compound’s stability and efficacy could be influenced by the pH and temperature of the environment.
properties
IUPAC Name |
N-cyclopropyl-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUQOQLXMVLJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-sulfamoylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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